molecular formula C11H12ClN B8628670 4-Chloro-N-methyl-N-(2-propynyl)benzenemethanamine

4-Chloro-N-methyl-N-(2-propynyl)benzenemethanamine

Cat. No. B8628670
M. Wt: 193.67 g/mol
InChI Key: BOVOUAAQVSTIKY-UHFFFAOYSA-N
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Patent
US04156017

Procedure details

To a solution of 31.1 g (0.2 mole) N-(4-chlorobenzyl)-methylamine and 30.3 g (0.3 mole) triethylamine in 150 ml dry benzene are added in portions at room temperature while stirring 23.8 g (0.2 mole) propargyl bromide. The solution is heated for 17 hours with reflux. After filtering off the solid phase, the the solvent is distilled under vacuum and the remaining residue fractionally distilled under reduced pressure. One thus obtains 30.9 g N-(4-chlorobenzyl)-N-methyl-2-propinylamine (79% of the theory as colorless liquid of the boiling point 86°-106° C./2 Torr.
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][NH:7][CH3:8])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH2:18](Br)[C:19]#[CH:20]>C1C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][N:7]([CH2:20][C:19]#[CH:18])[CH3:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
31.1 g
Type
reactant
Smiles
ClC1=CC=C(CNC)C=C1
Name
Quantity
30.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
23.8 g
Type
reactant
Smiles
C(C#C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
FILTRATION
Type
FILTRATION
Details
After filtering off the solid phase
DISTILLATION
Type
DISTILLATION
Details
the the solvent is distilled under vacuum
DISTILLATION
Type
DISTILLATION
Details
the remaining residue fractionally distilled under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(CN(C)CC#C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.